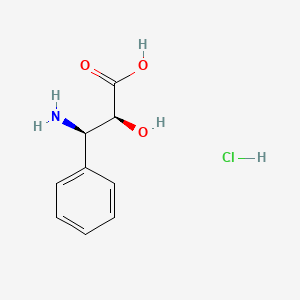
N-Methyl Serotonin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Serotonin-d3 is a deuterated form of N-Methyl Serotonin, a tryptamine alkaloid. Chemically, it is a derivative of serotonin in which a methyl group is attached to the alkyl amine. This compound is often used in scientific research due to its unique properties and interactions with serotonin receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Serotonin-d3 typically involves the methylation of serotonin. One common method is the reaction of serotonin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Serotonin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to serotonin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Methyl Serotonin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects on mood disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mecanismo De Acción
N-Methyl Serotonin-d3 exerts its effects primarily through its interaction with serotonin receptors. It binds to several serotonin receptors, including the 5-HT1A and 5-HT7 receptors, with high affinity. This binding leads to the activation or inhibition of various signaling pathways, influencing neurotransmission and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl Serotonin: The non-deuterated form, with similar receptor binding properties.
Serotonin: The parent compound, with a broader range of receptor interactions.
Bufotenin: Another tryptamine derivative with distinct pharmacological effects
Uniqueness
N-Methyl Serotonin-d3 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. This property allows for more precise tracking and analysis in various experimental settings .
Propiedades
Número CAS |
1794811-18-9 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
193.264 |
Nombre IUPAC |
3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3/i1D3 |
Clave InChI |
ASUSBMNYRHGZIG-FIBGUPNXSA-N |
SMILES |
CNCCC1=CNC2=C1C=C(C=C2)O |
Sinónimos |
3-[2-[Methyl-d3)amino]ethyl]-1H-indol-5-ol; 3-[2-[(Methyl-d3)amino]ethyl]indol-5-ol; 5-Hydroxy-N-(methyl-d3)tryptamine; 5-Hydroxy-Nω-(methyl-d3)tryptamine; N-(Methyl-d3)-5-hydroxytryptamine; N-(Methyl-d3)serotonin; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


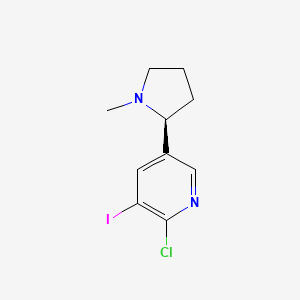

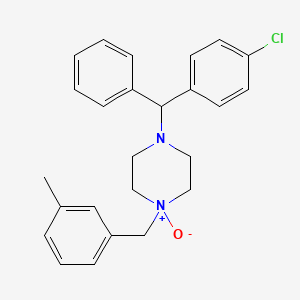
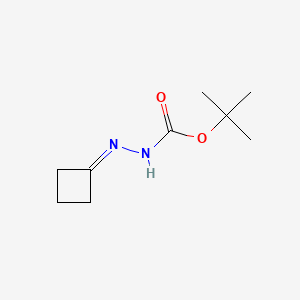
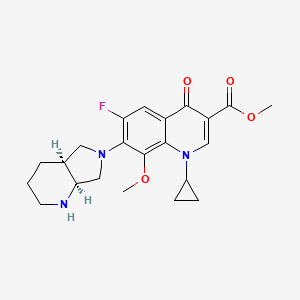
![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)
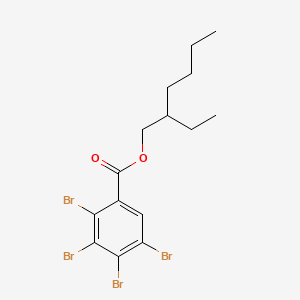
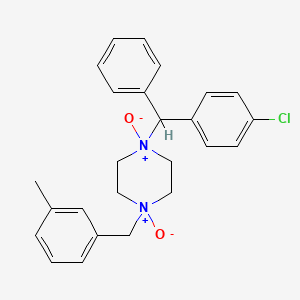
![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)
